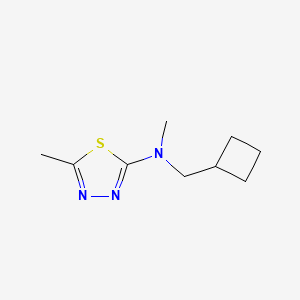

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-10-11-9(13-7)12(2)6-8-4-3-5-8/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMWAADKJCQWEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N(C)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylmethylamine with a suitable thiadiazole precursor in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing the formation of by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

- Starting Material : Cyclobutylmethylamine

- Reagents : Thiadiazole precursor, dehydrating agents

- Conditions : Inert atmosphere to prevent side reactions

Scientific Research Applications

The applications of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine span several domains:

Chemistry

- Building Block : Serves as a precursor for synthesizing more complex molecules.

- Catalyst : Utilized in various chemical reactions for its unique reactivity.

Biology

- Antimicrobial Activity : Exhibits significant activity against various bacterial and fungal strains.

- Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal properties demonstrated against strains like Candida albicans.

Medicine

- Therapeutic Agent : Explored for potential use in treating infections due to its antimicrobial properties.

- Anticancer Research : Investigated for its ability to inhibit cancer cell proliferation through specific molecular interactions.

Antimicrobial Properties

Recent studies indicate that this compound has shown promising antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32.6 μg/mL | Significant |

| Escherichia coli | 62.5 μg/mL | Moderate |

| Candida albicans | 47.5 μg/mL | Significant |

Anticancer Potential

This compound has been evaluated for its cytostatic properties:

- Studies have reported inhibition of cancer cell growth in vitro by targeting specific enzymes involved in cell cycle regulation.

Case Studies

- Antimicrobial Efficacy Evaluation : A study assessed the antimicrobial effects of thiadiazole derivatives including this compound. Results indicated enhanced activity against bacterial and fungal strains compared to standard antibiotics.

- Anticancer Activity Investigation : Research highlighted the anticancer properties of related compounds. Specific derivatives were found effective in inhibiting RET kinase activity leading to reduced proliferation in cancer cell lines.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related 1,3,4-thiadiazol-2-amine derivatives, their substituents, and reported biological activities:

Key Comparative Insights

Substituent Effects on Bioactivity :

- Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 4-chlorophenyl, pyridinyl) exhibit stronger target binding in antiviral and anticancer assays due to π-π stacking and hydrophobic interactions . In contrast, aliphatic groups like cyclobutylmethyl may improve metabolic stability or CNS penetration .

- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) demonstrate enhanced antimicrobial activity, as seen in N-(3-(5-nitrofur-2-yl)allylidene) analogs . The methyl group in the target compound is electron-donating, which might reduce electrophilicity but improve solubility.

Synthetic Pathways :

- The target compound likely follows a synthesis route involving cyclocondensation of thiosemicarbazide derivatives with cyclobutylmethyl halides, similar to methods used for N-allyl-5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine . This contrasts with Schiff base formation (e.g., benzylidene derivatives) requiring aldehydes .

- Molecular Docking and Binding Affinities: Thiadiazole derivatives with pyridinyl or quinolinyl substituents show strong binding to SARS-CoV-2 main protease (Mpro), with docking scores comparable to native ligands (–7.3 to –8.0 kcal/mol) . The cyclobutylmethyl group in the target compound may occupy unique hydrophobic pockets in enzyme targets, though specific data are lacking.

Biological Activity

N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article focuses on the compound's synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 197.30 g/mol. The synthesis typically involves the cyclization of cyclobutylmethylamine with a thiadiazole precursor under controlled conditions. Common methods include using dehydrating agents and conducting reactions in inert atmospheres to prevent oxidation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can modulate enzyme activity or bind to receptors, influencing various biochemical pathways. This interaction is crucial for its potential applications in medicinal chemistry and pharmacology .

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activities. Studies have shown that compounds similar to this compound possess:

- Antibacterial Activity : Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

- Antifungal Activity : Demonstrated efficacy against fungal strains including Aspergillus niger and Candida albicans.

The minimum inhibitory concentration (MIC) values for these activities often range from 32.6 μg/mL to 62.5 μg/mL depending on the specific derivative tested .

Anticancer Potential

Thiadiazole derivatives have also been explored for their cytostatic properties. The compound's interaction with cellular pathways may inhibit cancer cell proliferation. For instance, studies have reported that certain derivatives can effectively reduce tumor growth in vitro by targeting specific enzymes involved in cell cycle regulation .

Case Studies

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives including this compound. The results indicated that compounds with specific substitutions exhibited enhanced activity against both bacterial and fungal strains compared to standard antibiotics .

| Compound | Target Microorganism | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | S. aureus | 32.6 | Significant |

| This compound | E. coli | 62.5 | Moderate |

| Derivative A2 | A. niger | 47.5 | Significant |

Q & A

Q. What are the standard synthetic routes for preparing N-(cyclobutylmethyl)-N,5-dimethyl-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, cyclization using sulfuric acid or iodine in potassium iodide has been reported for similar compounds . Optimizing reaction conditions (e.g., temperature, solvent, stoichiometry) is critical. For instance, ultrasound-assisted synthesis (40–60°C, ethanol solvent) reduces reaction time and improves yields for thiadiazole derivatives by enhancing reagent mixing . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- FT-IR : Identifies functional groups (e.g., -NH stretch at ~3572 cm⁻¹, C=N at ~1983 cm⁻¹) .

- NMR : ¹H NMR distinguishes substituents (e.g., cyclobutylmethyl protons at δ 2.15–3.04 ppm, aromatic protons at δ 7.04–7.42 ppm) . ¹³C NMR confirms thiadiazole ring carbons (δ 64–65 ppm) and substituent linkages .

- Mass spectrometry : Determines molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

- Elemental analysis : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding interactions of this compound?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can model interactions with biological targets. For example, thiadiazole derivatives have been computationally screened against VEGFR-2 kinase, with binding affinity scores (<i>in silico</i> ΔG values) correlating with experimental IC50 data . Focus on pharmacophore features like the thiadiazole ring’s electron-rich sulfur and nitrogen atoms, which may interact with hydrophobic pockets or hydrogen-bonding residues in enzymes .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Dose-response studies : Establish IC50 values (e.g., for antimicrobial activity, use microdilution assays with <i>E. coli</i> or <i>S. aureus</i> to compare inhibition zones) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclobutylmethyl with benzyl groups) to isolate structure-activity relationships .

- Meta-analysis : Compare published data on similar compounds (e.g., 5-aryl-thiadiazol-2-amine derivatives) to identify trends in substituent effects .

Q. How can reaction mechanisms for thiadiazole formation be validated experimentally?

- Isotopic labeling : Use <sup>15</sup>N-labeled starting materials to track nitrogen incorporation into the thiadiazole ring via mass spectrometry .

- Kinetic studies : Monitor intermediate formation (e.g., thiosemicarbazide intermediates) using HPLC or in-situ FT-IR .

- Theoretical modeling : Compare DFT-calculated transition states (e.g., cyclization steps) with experimental activation energies .

Methodological Tables

Q. Table 1: Representative Synthetic Yields for Thiadiazole Derivatives

| Substituent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclobutylmethyl | H2SO4, 90°C, 3 hr | 74 | |

| 4-Fluorophenyl | Ultrasound, 50°C, ethanol | 68 | |

| 4-Nitrophenyl | I2/KI, NaOH, reflux | 59 |

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Peaks/Signals | Functional Group |

|---|---|---|

| FT-IR | 3572 cm⁻¹ (N-H stretch) | Secondary amine |

| ¹H NMR | δ 3.04 ppm (CH2-cyclobutyl) | Cyclobutylmethyl group |

| ¹³C NMR | δ 153.7 ppm (C=N) | Thiadiazole ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.